molecular formula C13H11F3N2O3 B8168235 3-Methoxy-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid

3-Methoxy-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B8168235
M. Wt: 300.23 g/mol
InChI Key: WYEXPHKDOVTEHJ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid is a synthetic organic compound characterized by the presence of a methoxy group, a trifluoroethyl group, and a pyrazolyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through nucleophilic substitution reactions, often using trifluoroethyl halides.

    Methoxylation: The methoxy group is typically introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Coupling to Benzoic Acid: The final step involves coupling the pyrazole derivative with a benzoic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the benzoic acid moiety, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Methoxy-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules. It may serve as a probe in biochemical assays to elucidate the mechanisms of enzyme action or receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its potential bioactivity and stability.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and metabolic stability, while the pyrazole ring can interact with active sites of enzymes or receptors, modulating their activity. The methoxy group may also contribute to its overall pharmacokinetic properties by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(1-ethyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but lacks the trifluoroethyl group, which may result in different bioactivity and stability.

    4-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid: Lacks the methoxy group, potentially affecting its solubility and pharmacokinetic properties.

    3-Methoxy-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)benzoic acid: Positional isomer with the pyrazole ring attached at a different position, which may influence its binding affinity and activity.

Uniqueness

The unique combination of the methoxy, trifluoroethyl, and pyrazolyl groups in 3-Methoxy-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid provides a distinct profile in terms of chemical reactivity, biological activity, and pharmacokinetic properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-methoxy-4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-21-11-4-8(12(19)20)2-3-10(11)9-5-17-18(6-9)7-13(14,15)16/h2-6H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEXPHKDOVTEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CN(N=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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